N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride
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Overview
Description
N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives. Substitution reactions often result in the formation of various substituted pyrazoloquinoline compounds .
Scientific Research Applications
N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: This compound shares a similar ethylenediamine moiety but differs in its aromatic core.
Piperazine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their substituents and overall structure.
Uniqueness
N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride is unique due to its specific pyrazoloquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H33Cl2N5 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-[3-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-4-yl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C21H31N5.2ClH/c1-6-25(7-2)13-12-22-20-17-10-8-9-11-18(17)23-21-19(20)16(5)24-26(21)14-15(3)4;;/h8-11,15H,6-7,12-14H2,1-5H3,(H,22,23);2*1H |
InChI Key |
NWTFXXRTEZPWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=NN(C2=NC3=CC=CC=C31)CC(C)C)C.Cl.Cl |
Origin of Product |
United States |
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